1-(4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-(4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Introduction of the propenone group: The final step involves the addition of the propenone group to the piperidine-oxadiazole intermediate, which can be done using various coupling reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1-(4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Industrial Chemistry: The compound is explored for its use as a catalyst or intermediate in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and may have similar chemical properties and applications.
Piperidine derivatives: Compounds containing the piperidine ring are often studied for their pharmacological activities.
Propenone derivatives: These compounds are known for their reactivity and are used in various chemical synthesis processes.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-11-14-12(18-15-11)9-10-5-7-16(8-6-10)13(17)4-2/h4,10H,2-3,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNSKEOCFWPXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CC2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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